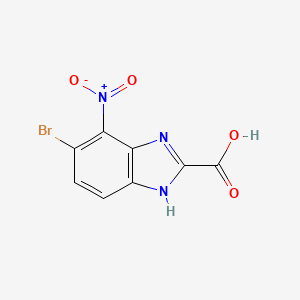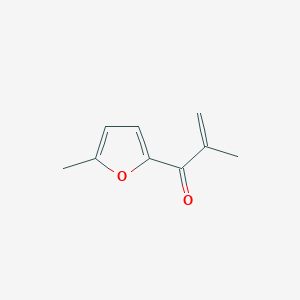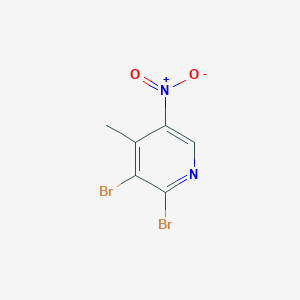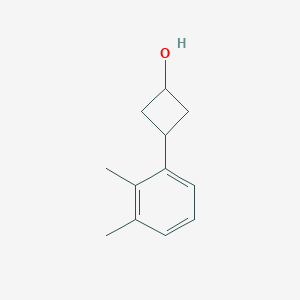
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid typically involves the cyclization of 1,2-aromatic diamines with carboxylic acids. One common method is the reaction of 4-nitro-1,2-phenylenediamine with 5-bromoisatoic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet synthesis has also been explored, where reactions are accelerated in electrostatically charged microdroplets, significantly reducing reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-amino-4-nitrobenzimidazole-2-carboxylic Acid.
Oxidation: Formation of oxidized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to naturally occurring nucleotides.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as dyes for solar cells and other optical applications
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-nitrobenzimidazole
- 4-Nitrobenzimidazole-2-carboxylic Acid
- 5-Chloro-4-nitrobenzimidazole-2-carboxylic Acid
Uniqueness
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H4BrN3O4 |
|---|---|
Peso molecular |
286.04 g/mol |
Nombre IUPAC |
5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
Clave InChI |
BVVVNAPFGUKNMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)





![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

